molecular formula C17H18N2O4 B14638861 2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide CAS No. 55419-23-3

2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide

Cat. No.: B14638861
CAS No.: 55419-23-3
M. Wt: 314.34 g/mol
InChI Key: VLONVHCXIPYZDZ-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a hydroxyl group, a nitrophenyl group, and an isopropyl group attached to the benzamide core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Alkylation: Addition of the isopropyl group.

    Amidation: Formation of the benzamide structure.

    Hydroxylation: Introduction of the hydroxyl group.

Each step requires specific reagents and conditions, such as concentrated acids for nitration, alkyl halides for alkylation, and amines for amidation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide may have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the synthesis of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-(2-methylphenyl)-5-(propan-2-yl)benzamide: Lacks the nitro group.

    2-Hydroxy-N-(4-nitrophenyl)-5-(propan-2-yl)benzamide: Different position of the nitro group.

    2-Hydroxy-N-(2-methyl-4-nitrophenyl)benzamide: Lacks the isopropyl group.

Uniqueness

The presence of both the nitro group and the isopropyl group in 2-Hydroxy-N-(2-methyl-4-nitrophenyl)-5-(propan-2-yl)benzamide may confer unique chemical reactivity and biological activity compared to similar compounds. These structural features could influence its solubility, stability, and interaction with biological targets.

Properties

CAS No.

55419-23-3

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

2-hydroxy-N-(2-methyl-4-nitrophenyl)-5-propan-2-ylbenzamide

InChI

InChI=1S/C17H18N2O4/c1-10(2)12-4-7-16(20)14(9-12)17(21)18-15-6-5-13(19(22)23)8-11(15)3/h4-10,20H,1-3H3,(H,18,21)

InChI Key

VLONVHCXIPYZDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)C(C)C)O

Origin of Product

United States

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